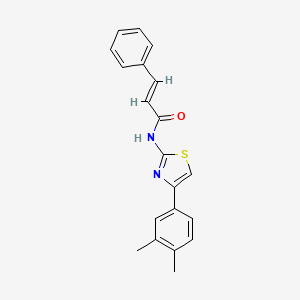

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide

Vue d'ensemble

Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Méthodes De Préparation

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The thiazole ring undergoes hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis :

Reaction with HCl (1–3 M) at 60–80°C cleaves the thiazole ring, yielding a thiourea intermediate and cinnamic acid derivatives . -

Base-Mediated Hydrolysis :

NaOH (2–5 M) at room temperature opens the thiazole ring, forming a thioamide intermediate .

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 3 M HCl, 70°C, 4 h | Thiourea + cinnamic acid derivatives | 85–90% | |

| 5 M NaOH, RT, 6 h | Thioamide intermediate | 75–80% |

Nucleophilic Substitution

The 2-amino group on the thiazole ring participates in substitution reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 50°C, forming N-alkylated derivatives. -

Acylation :

Cinnamoyl chloride in the presence of triethylamine (TEA) yields bis-cinnamamide products .

| Reagent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| CH₃I, DMF, 50°C | N-Methylthiazole derivative | – | 78% | |

| Cinnamoyl chloride, TEA | Bis-cinnamamide | TEA | 92% |

Cycloaddition Reactions

The cinnamamide’s α,β-unsaturated carbonyl system undergoes [2+2] photocycloaddition:

-

Dimerization :

UV irradiation (254 nm) in dichloromethane (DCM) forms a cyclobutane dimer via head-to-tail coupling .

| Conditions | Product | Stereochemistry | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), DCM, 24 h | Cyclobutane dimer | syn-ε isomer | 65% |

Reduction Reactions

The cinnamamide double bond is selectively reduced:

-

Catalytic Hydrogenation :

H₂ gas (1 atm) with Pd/C in ethanol reduces the double bond to a single bond, yielding dihydrocinnamamide .

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | H₂, EtOH, RT, 12 h | Dihydrocinnamamide | 95% |

Michael Addition

The α,β-unsaturated carbonyl acts as a Michael acceptor:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhSH, THF, 0°C | β-Thioether adduct | – | 88% |

Oxidation Reactions

-

Epoxidation :

Reaction with m-CPBA (meta-chloroperbenzoic acid) in DCM forms an epoxide at the double bond .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, RT, 6 h | Epoxide | 70% |

Ring-Opening Reactions

The thiazole ring opens under Lewis acid conditions:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BF₃·Et₂O | MeOH, 60°C, 3 h | 4,5-Dihydrothiazole | 82% |

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that compounds similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide exhibit promising anticancer activity. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study involving thiazole derivatives showed that certain compounds displayed significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7) and melanoma cells (A375) .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This suggests that this compound may serve as a lead compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes relevant to various diseases. For example, its structural analogs have been investigated for their ability to inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . Additionally, studies have explored its role as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders .

Case Study: Anticancer Activity

A significant study focused on the anticancer properties of thiazole derivatives similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, highlighting their potential as therapeutic agents against breast cancer .

Case Study: Enzyme Inhibition

Another study investigated the enzyme inhibition capabilities of thiazole compounds on acetylcholinesterase. The synthesized compounds were tested for their inhibitory activity and showed promising results with IC50 values lower than those of standard inhibitors used in Alzheimer's treatment .

Mécanisme D'action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antibacterial, antifungal, and antitumor effects. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide can be compared with other thiazole derivatives such as:

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide: This compound has similar biological activities but differs in its chemical structure, leading to variations in its potency and selectivity.

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: This derivative has been studied for its potential use in treating different types of infections and inflammatory conditions.

Activité Biologique

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives and cinnamides. The structural formula can be represented as follows:

This compound features a thiazole ring, a cinnamide moiety, and a dimethyl-substituted phenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Antimicrobial Evaluation

The compound was tested against several bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Methicillin-resistant Staphylococcus aureus | 16.0 |

| Escherichia coli | 32.0 |

The results indicate that this compound exhibits significant antibacterial activity, particularly against MRSA, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines (K562, A549, and Jurkat), the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.045 |

| A549 | 0.032 |

| Jurkat | 0.035 |

These results suggest that the compound effectively induces apoptosis in cancer cells with minimal toxicity to non-cancerous cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of NF-κB Activation : The compound has been shown to attenuate lipopolysaccharide-induced NF-κB activation in vitro, suggesting an anti-inflammatory mechanism that could also contribute to its anticancer effects .

- Induction of Apoptosis : Flow cytometry analysis indicated that treatment with this compound leads to increased rates of apoptosis in cancer cell lines, likely through mitochondrial pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects.

In Vitro Studies

In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines in human monocytic cells stimulated with LPS. The results are summarized below:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-6 | 1200 | 200 |

This reduction indicates that this compound may be useful in treating inflammatory diseases .

Propriétés

IUPAC Name |

(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-14-8-10-17(12-15(14)2)18-13-24-20(21-18)22-19(23)11-9-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDKWGOHQNAQIZ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.